molecular formula C20H20N4O2S B2926841 4-{[2-(1H-indol-3-yl)ethyl]amino}-6,7-dimethoxyquinazoline-2(1H)-thione CAS No. 902579-39-9

4-{[2-(1H-indol-3-yl)ethyl]amino}-6,7-dimethoxyquinazoline-2(1H)-thione

Cat. No. B2926841
CAS RN: 902579-39-9
M. Wt: 380.47
InChI Key: IJIDVADVFRBDLW-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains an indole and a quinazoline group. Indole is a bicyclic compound, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Quinazoline is a heterocyclic compound that consists of two fused six-membered rings, a benzene ring and a pyrimidine ring .


Synthesis Analysis

While the exact synthesis process for this compound isn’t available, it might involve the coupling of an appropriate indole derivative with a quinazoline derivative. A common method for the synthesis of amides (which this compound is) is through the use of N,N’-dicyclohexylcarbodiimide (DCC) mediated coupling between amines and carboxylic acids .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR), UV, IR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involving this compound could be complex due to the presence of multiple reactive sites. The indole moiety is known to undergo electrophilic substitution reactions .

Scientific Research Applications

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-{[2-(1H-indol-3-yl)ethyl]amino}-6,7-dimethoxyquinazoline-2(1H)-thione' involves the reaction of 2-amino-3-methoxybenzoic acid with 2-chloro-6,7-dimethoxyquinazoline-4(3H)-one to form 4-{[2-(2-amino-3-methoxyphenyl)ethyl]amino}-6,7-dimethoxyquinazoline-2(1H)-thione, which is then reacted with indole-3-carboxaldehyde to yield the final product.", "Starting Materials": ["2-amino-3-methoxybenzoic acid", "2-chloro-6,7-dimethoxyquinazoline-4(3H)-one", "indole-3-carboxaldehyde"], "Reaction": ["Step 1: 2-amino-3-methoxybenzoic acid is reacted with thionyl chloride to form 2-chloro-3-methoxybenzoic acid.", "Step 2: 2-chloro-3-methoxybenzoic acid is reacted with phosphorus pentachloride to form 2-chloro-3-methoxybenzoyl chloride.", "Step 3: 2-chloro-3-methoxybenzoyl chloride is reacted with 2-chloro-6,7-dimethoxyquinazoline-4(3H)-one in the presence of triethylamine to form 4-{[2-(2-chloro-3-methoxyphenyl)ethyl]amino}-6,7-dimethoxyquinazoline-2(1H)-thione.", "Step 4: 4-{[2-(2-chloro-3-methoxyphenyl)ethyl]amino}-6,7-dimethoxyquinazoline-2(1H)-thione is reacted with indole-3-carboxaldehyde in the presence of sodium triacetoxyborohydride to yield the final product, 4-{[2-(1H-indol-3-yl)ethyl]amino}-6,7-dimethoxyquinazoline-2(1H)-thione."] }

CAS RN

902579-39-9

Molecular Formula

C20H20N4O2S

Molecular Weight

380.47

IUPAC Name

4-[2-(1H-indol-3-yl)ethylamino]-6,7-dimethoxy-1H-quinazoline-2-thione

InChI

InChI=1S/C20H20N4O2S/c1-25-17-9-14-16(10-18(17)26-2)23-20(27)24-19(14)21-8-7-12-11-22-15-6-4-3-5-13(12)15/h3-6,9-11,22H,7-8H2,1-2H3,(H2,21,23,24,27)

InChI Key

IJIDVADVFRBDLW-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC(=S)N2)NCCC3=CNC4=CC=CC=C43)OC

solubility

not available

Origin of Product

United States

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